molecular formula C20H17N5O4S2 B392118 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B392118
M. Wt: 455.5g/mol
InChI Key: VUEJRVVLBHDIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and benzothiazoles, which undergo various chemical transformations such as condensation, cyclization, and substitution reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide may be investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Researchers may study its interactions with biological targets and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and benzothiazole derivatives, such as:

  • 1-phenyl-3-methyl-5-pyrazolone
  • 2-mercaptobenzothiazole
  • Nitrobenzothiazole derivatives

Uniqueness

What sets N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H17N5O4S2

Molecular Weight

455.5g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17N5O4S2/c1-12-18(19(27)24(23(12)2)13-6-4-3-5-7-13)22-17(26)11-30-20-21-15-9-8-14(25(28)29)10-16(15)31-20/h3-10H,11H2,1-2H3,(H,22,26)

InChI Key

VUEJRVVLBHDIHZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.